3-Amino-4-(4,4-difluoropiperidin-1-yl)benzonitrile
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Overview
Description
3-Amino-4-(4,4-difluoropiperidin-1-yl)benzonitrile is a chemical compound that features a benzonitrile core substituted with an amino group and a difluoropiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4,4-difluoropiperidin-1-yl)benzonitrile typically involves multiple steps. One common method starts with the preparation of 4,4-difluoropiperidine, which is then reacted with a suitable benzonitrile derivative. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4,4-difluoropiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and difluoropiperidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-Amino-4-(4,4-difluoropiperidin-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4,4-difluoropiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The difluoropiperidinyl moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
3-Amino-4-(4,4-difluoropiperidin-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-4-(4,4-difluoropiperidin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3/c13-12(14)3-5-17(6-4-12)11-2-1-9(8-15)7-10(11)16/h1-2,7H,3-6,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSQMZVWQDADBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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